

The Versatile Benzothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored as potent anticancer, antimicrobial, and neuroprotective agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzothiazole derivatives, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.

Anticancer Activity of Benzothiazole Derivatives

Benzothiazole derivatives have shown significant promise in oncology by targeting various mechanisms, including the inhibition of crucial signaling pathways and the induction of apoptosis. A notable area of investigation involves their impact on the AKT and ERK signaling pathways, which are frequently dysregulated in cancer.

One recent study highlighted a series of novel benzothiazole derivatives, with a particular focus on 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7). This compound demonstrated potent dual anticancer and anti-inflammatory activities.^[1] It significantly inhibited the proliferation of A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (lung cancer)

cell lines.^[1] Mechanistic studies revealed that B7 exerts its effects by simultaneously inhibiting the AKT and ERK signaling pathways.^[1]

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected benzothiazole derivatives against various cancer cell lines. This data provides a quantitative comparison of their potency.

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine)	A431	Not explicitly stated, but significant inhibition at 1, 2, and 4 μM	[1]
A549	Not explicitly stated, but significant inhibition at 1, 2, and 4 μM	[1]	
H1299	Not explicitly stated, but significant inhibition at 1, 2, and 4 μM	[1]	
Substituted bromopyridine acetamide benzothiazole derivative 29	SKRB-3	0.0012	[2]
SW620	0.0043	[2]	
A549	0.044	[2]	
HepG2	0.048	[2]	
Substituted methoxybenzamide benzothiazole 41	Various	1.1 - 8.8	[3]
Substituted chloromethylbenzamide benzothiazole 42	Various	1.1 - 8.8	[3]
Pyridine containing pyrimidine derivative 34	Colo205	5.04	[4]

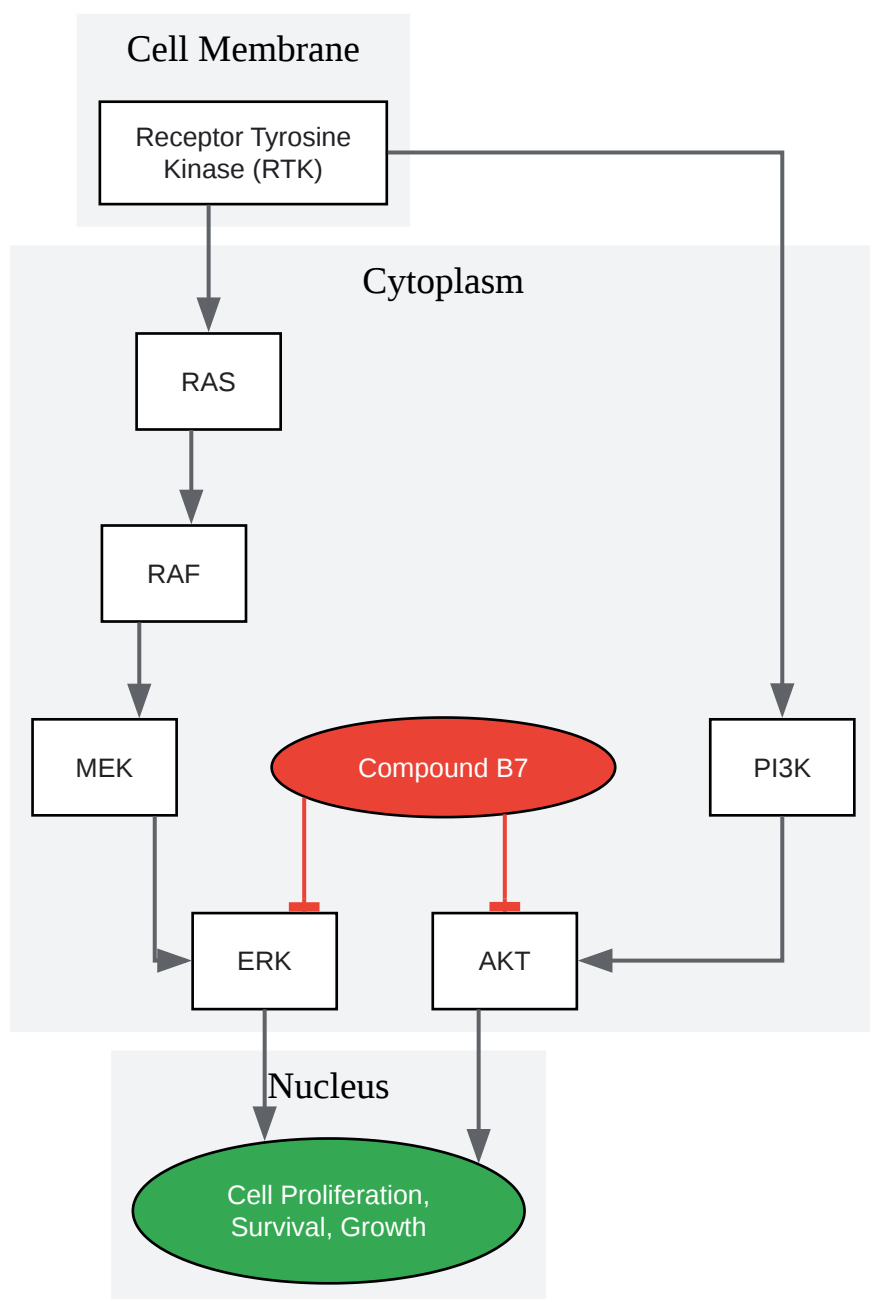
U937	13.9	[4]	
MCF-7	30.67	[4]	
A549	30.45	[4]	
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A)	Lung A549	68 µg/mL	[5]
6-nitrobenzo[d]thiazol-2-ol (C)	Lung A549	121 µg/mL	[5]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

- Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is crucial for anticancer activity. Amino, thiol, and various heterocyclic moieties have been shown to be effective.
- Substitution on the benzene ring: The presence of electron-withdrawing groups, such as nitro and halogen atoms (e.g., chloro), on the benzene ring often enhances cytotoxic activity.[5]
- Hybrid Molecules: Incorporating other pharmacologically active moieties, such as pyrazole or pyrimidine, can significantly boost the antitumor potential of benzothiazole derivatives.[3][4]
- Dual Pathway Inhibition: Compounds like B7 that can simultaneously target multiple signaling pathways (e.g., AKT and ERK) represent a promising strategy to overcome drug resistance and improve therapeutic outcomes.[1]

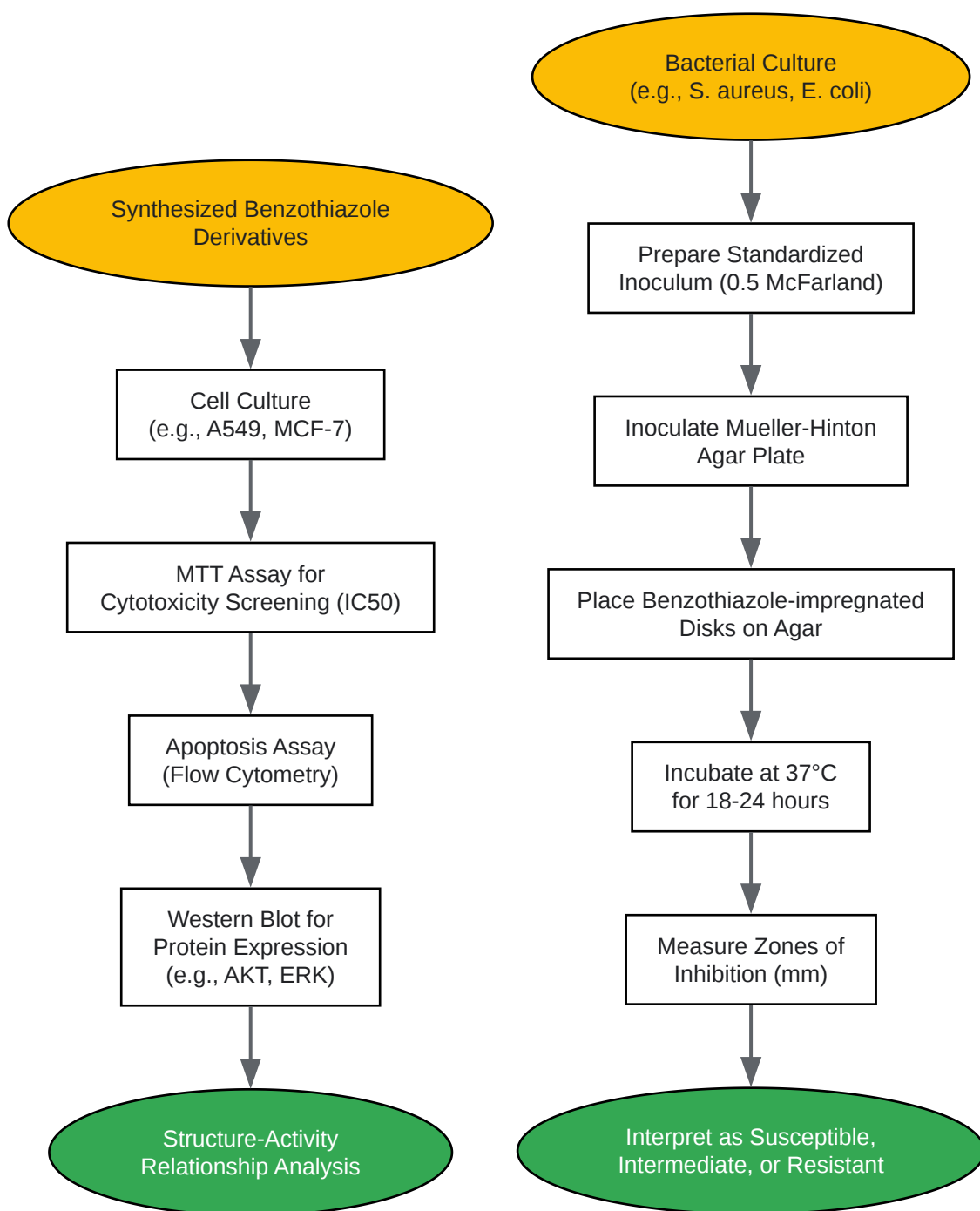
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dual inhibition of the AKT and ERK signaling pathways by compound B7 and a general workflow for evaluating the in vitro anticancer activity of benzothiazole derivatives.



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Dual inhibition of AKT and ERK pathways by Compound B7.



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